Farrerol 7-O-glucoside
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Overview
Description
Farrerol 7-O-glucoside is a flavonoid compound isolated from the leaves of Rhododendron dauricum L. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects . It is a derivative of farrerol, a natural flavanone, and is widely studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farrerol 7-O-glucoside typically involves the glycosylation of farrerol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to farrerol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates in the presence of a catalyst like silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Rhododendron dauricum L. leaves, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Farrerol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Farrerol 7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: this compound is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of natural health products and cosmetics due to its bioactive properties
Mechanism of Action
The mechanism of action of Farrerol 7-O-glucoside involves multiple molecular targets and pathways:
Antioxidant Activity: The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, reducing oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-6 and tumor necrosis factor-alpha, through the modulation of signaling pathways like NF-κB and MAPK.
Antimicrobial Activity: This compound disrupts bacterial cell membranes and inhibits the growth of various pathogens
Comparison with Similar Compounds
Farrerol 7-O-glucoside can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
The uniqueness of this compound lies in its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to its aglycone counterparts .
Properties
Molecular Formula |
C23H26O10 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H26O10/c1-9-17(27)16-13(26)7-14(11-3-5-12(25)6-4-11)31-22(16)10(2)21(9)33-23-20(30)19(29)18(28)15(8-24)32-23/h3-6,14-15,18-20,23-25,27-30H,7-8H2,1-2H3/t14-,15+,18+,19-,20+,23-/m0/s1 |
InChI Key |
WBNRHHBGMFXQKL-HMFSKKNISA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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